2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound that belongs to the class of quinazolinones. This compound is notable for its potential applications in medicinal chemistry due to its structural features that facilitate various biological activities. Quinazolinones, including this compound, are recognized as privileged scaffolds in drug design, providing a framework for the development of therapeutics targeting a range of diseases.
This compound can be classified under the broader category of quinazolinones, which are characterized by a fused benzene and pyrimidine ring system. The specific structure of 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one includes four methyl groups at positions 2 and 3 of the dihydroquinazolinone ring, contributing to its unique chemical properties and biological activities. The synthesis and characterization of this compound have been documented in various scientific literature, highlighting its relevance in pharmaceutical research .
The synthesis of 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one can be achieved through several methods, typically involving cyclization reactions of appropriate precursors. One common approach involves the reaction of 2-aminobenzylamine with suitable carbonyl compounds under acidic or basic conditions to form the quinazolinone framework.
Recent advancements also explore greener synthetic methodologies that reduce waste and utilize less toxic reagents .
The molecular structure of 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one can be described as follows:
The structural representation can be visualized through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence and arrangement of atoms within the molecule .
The chemical reactivity of 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one allows it to participate in various chemical transformations:
These reactions are significant for modifying the compound's structure to enhance its biological activity or develop new derivatives .
The mechanism of action for compounds like 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one often involves interaction with biological targets such as enzymes or receptors:
The detailed mechanism often requires extensive biological testing and computational modeling to elucidate how structural features correlate with biological activity .
These properties are critical for determining the handling procedures and potential applications in medicinal chemistry .
The applications of 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one primarily lie in medicinal chemistry:
Research continues to explore its potential as a lead compound for developing therapeutics with improved efficacy and reduced side effects .
2,3-Dihydroquinazolin-4(1H)-one derivatives comprise a fused bicyclic system featuring a benzene ring conjugated with a partially saturated pyrimidin-4(3H)-one ring. The parent scaffold is systematically named as 2,3-dihydroquinazolin-4(1H)-one, reflecting the carbonyl group at position 4 and two saturated nitrogen atoms (N1 and N3) within the heterocyclic ring. The compound 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one (IUPAC name: 2,2,3,8-tetramethyl-1H-quinazolin-4-one; Molecular formula: C₁₂H₁₆N₂O; MW: 204.27 g/mol) incorporates methyl substituents at positions 2, 2, 3, and 8. Key structural features include:
CC1=C2C(=CC=C1)C(=O)N(C(N2)(C)C)C
) and InChIKey (SGGKAOPTBHYWBH-UHFFFAOYSA-N
) encode the connectivity and stereochemistry . Table 1: Structural Comparison of Select 2,3-Dihydroquinazolin-4(1H)-one Derivatives
Compound Name | Substituents | Molecular Formula | Key Structural Features |
---|---|---|---|
2,2,3,8-Tetramethyl derivative | 2,2,3,8-tetramethyl | C₁₂H₁₆N₂O | C2 quaternary center; N3-methylated; C8-methyl ortho-effect |
2-Methyl-2-phenyl derivative | 2-methyl, 2-phenyl | C₁₅H₁₄N₂O | C2-phenyl enhances π-stacking capability |
6,8-Dinitro-2,2-diethyl derivative | 2,2-diethyl, 6,8-dinitro | C₁₄H₁₆N₄O₅ | Electron-withdrawing nitro groups modulate reactivity |
Unsubstituted parent scaffold | None | C₈H₈N₂O | Planar conformation; minimal steric hindrance |
Quinazolinone alkaloids (e.g., febrifugine from Dichroa febrifuga) have been used traditionally as antimalarials, laying the foundation for synthetic derivatives. The mid-20th century marked a turning point with the development of clinically approved quinazolinone drugs:
Recent studies emphasize the role of C2/N3/C6/C8 substitutions in modulating biological activity:
Table 2: Therapeutic Applications of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
Biological Target | Derivative Structure | Activity | Mechanistic Insight |
---|---|---|---|
TNF-α | 2-(4-Fluorophenyl)-3-methyl | IC₅₀ = 1.8 µM | H-bonding with dimer interface residues (TYR59/TYR151) |
Trypanothione reductase | 2-(4-Chloro-3-nitrophenyl)-6,8-dinitro | IC₅₀ = 0.05 µg/mL | Disruption of parasitic redox homeostasis |
PARP-1 | 2-(2-Hydroxyphenyl) | Kᵢ = 85 nM | Competitive inhibition at NAD⁺ binding site |
Acetylcholinesterase | N1-Substituted derivatives | IC₅₀ = 3.2 µM | Dual binding at catalytic and peripheral sites |
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1